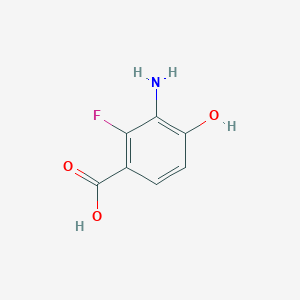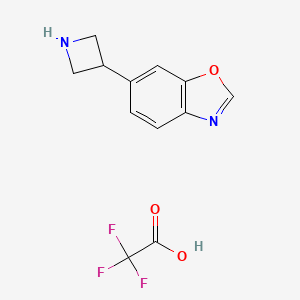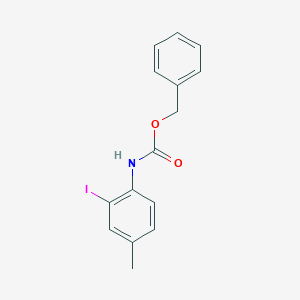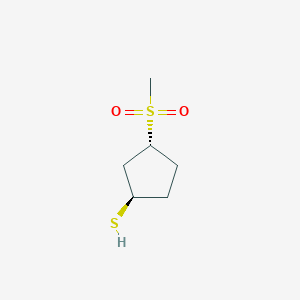
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the class of benzopyrans. Benzopyrans are heterocyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 1st position of the benzopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the bromination of a precursor benzopyran compound. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the carboxylic acid group or other functional groups present in the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate
Uniqueness
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. This differentiates it from other benzopyran derivatives that may have different substituents or functional groups .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9H,3-4H2,(H,12,13) |
InChI Key |
HEYQSFLBVYZJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


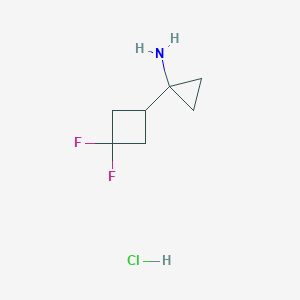
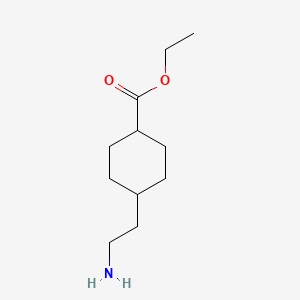
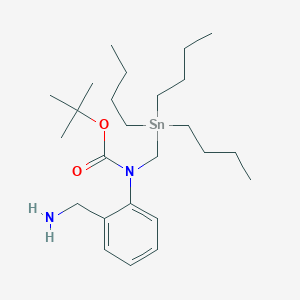
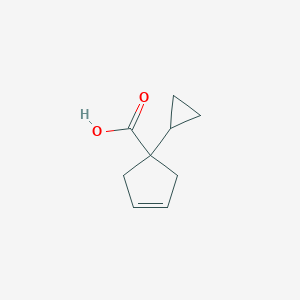
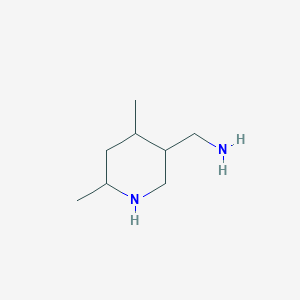

![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
